Cas no 652146-08-2 (1-Pentanone, 3-ethoxy-1-phenyl-)

1-Pentanone, 3-ethoxy-1-phenyl- structure
652146-08-2 structure
Product name:1-Pentanone, 3-ethoxy-1-phenyl-
CAS No:652146-08-2
MF:C13H18O2
MW:206.28082
CID:402451
PubChem ID:15888412

1-Pentanone, 3-ethoxy-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanone, 3-ethoxy-1-phenyl-
    • 3-ethoxy-1-phenylpentan-1-one
    • 652146-08-2
    • DTXSID40579149
    • Inchi: InChI=1S/C13H18O2/c1-3-12(15-4-2)10-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
    • InChI Key: OWPJLUCYGFVCJX-UHFFFAOYSA-N
    • SMILES: CCC(CC(=O)C1=CC=CC=C1)OCC

Computed Properties

  • Exact Mass: 206.13074
  • Monoisotopic Mass: 206.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 2.7

Experimental Properties

  • PSA: 26.3

1-Pentanone, 3-ethoxy-1-phenyl- Related Literature

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